Product packaging for Ribose-1-phosphate(Cat. No.:)

Ribose-1-phosphate

Cat. No.: B8699412
M. Wt: 230.11 g/mol
InChI Key: YXJDFQJKERBOBM-TXICZTDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ribose-1-phosphate (Ribose 1-phosphate, R1P) is a crucial intermediate metabolite in several key biochemical pathways, making it an essential reagent for studying nucleotide metabolism and biosynthesis. With the chemical formula C5H11O8P and a molecular weight of 230.11 g/mol , this compound serves as a central substrate for enzymes including purine nucleoside phosphorylase (PNP) and uridine phosphorylase . Its primary research value lies in its role in the nucleotide salvage pathways, where it acts as an activated ribose donor. In purine metabolism, this compound is produced from the phosphorolytic cleavage of nucleosides like guanosine by purine nucleoside phosphorylase. This same enzyme can then transfer the ribose moiety from R1P to a pyrimidine base, such as uracil, facilitating the synthesis of pyrimidine nucleotides. This mechanism effectively allows purine nucleosides to act as ribose donors for the salvage of pyrimidine bases . Consequently, this compound is indispensable for research focused on the metabolism of Pyrimidine, Nicotinate, and nicotinamide . Its involvement extends to the Pentose Phosphate Pathway and general metabolic pathways , underlining its broad significance in cellular biochemistry. Researchers utilize this compound to investigate enzymatic kinetics, explore nucleotide interconversions, and study various inborn errors of metabolism. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11O8P B8699412 Ribose-1-phosphate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11O8P

Molecular Weight

230.11 g/mol

IUPAC Name

[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C5H11O8P/c6-1-2-3(7)4(8)5(12-2)13-14(9,10)11/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5-/m1/s1

InChI Key

YXJDFQJKERBOBM-TXICZTDVSA-N

SMILES

C(C1C(C(C(O1)OP(=O)(O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)OP(=O)(O)O)O)O)O

physical_description

Solid

Origin of Product

United States

Metabolic Pathways Involving Ribose 1 Phosphate

Nucleoside Salvage Pathways

Nucleoside salvage pathways are vital cellular mechanisms that recover nucleobases and nucleosides from the degradation of nucleic acids, converting them back into functional nucleotides. This process is catalyzed by a class of enzymes known as nucleoside phosphorylases (NPs), which cleave nucleosides in the presence of inorganic phosphate (B84403) to yield a nucleobase and a sugar-1-phosphate, such as Ribose-1-phosphate. nih.govwikipedia.org

The purine (B94841) nucleoside salvage pathway efficiently recycles purine nucleosides, with this compound acting as a key product and donor.

Purine Nucleoside Phosphorylase (PNP) is a critical enzyme in purine metabolism that catalyzes the reversible phosphorolytic cleavage of the N-glycosidic bond in purine ribonucleosides. wikipedia.orgwikipedia.orgfishersci.cafishersci.fi This reaction yields a free purine base and alpha-D-ribose 1-phosphate. wikipedia.orgfishersci.cafishersci.fi For instance, PNP metabolizes inosine (B1671953) into hypoxanthine (B114508) and guanosine (B1672433) into guanine (B1146940), with this compound being the co-product in both reactions. wikipedia.orgfishersci.cauni.lu

The general reaction can be represented as: Purine Ribonucleoside + Phosphate Purine Base + this compound fishersci.cawikipedia.org

Table 1: Purine Nucleoside Phosphorylase (PNP) Reactions

Substrate (Purine Ribonucleoside)Product (Purine Base)Co-product (Sugar Phosphate)Enzyme
InosineHypoxanthineThis compoundPNP
GuanosineGuanineThis compoundPNP

Beyond its formation, this compound also serves as an activated ribose moiety donor in various nucleobase transformations. wikipedia.orgwikipedia.orgfishersci.sewikipedia.org A notable example is the synthesis of xanthosine (B1684192). In this process, this compound, formed from the catabolism of purine nucleosides like guanosine, can be transferred to xanthine (B1682287) to form xanthosine. wikipedia.orgwikipedia.orgfishersci.se This reaction is also catalyzed by Purine Nucleoside Phosphorylase (PNP), and it is often facilitated by the presence of guanase, an enzyme that irreversibly converts guanine to xanthine. wikipedia.orgwikipedia.org This pathway is particularly significant in mammals, where it helps overcome the absence of guanosine deaminase, effectively converting guanosine into xanthosine. wikipedia.orgwikipedia.org

Furthermore, the activated ribose moiety from purine nucleoside catabolism, in the form of this compound, can be transferred to pyrimidine (B1678525) bases such as uracil (B121893), and in the presence of ATP, utilized for the synthesis of pyrimidine nucleotides. wikipedia.orgwikipedia.orgfishersci.sewikipedia.org This highlights a crucial interlinkage between purine and pyrimidine salvage pathways.

Similar to purines, pyrimidine nucleosides also undergo salvage, with this compound playing a critical role.

This compound is generated from pyrimidine ribonucleosides through the activity of Pyrimidine Nucleoside Phosphorylase (PyNP), which includes enzymes like Uridine (B1682114) Phosphorylase (UPase). wikipedia.orgwikidata.org These enzymes catalyze the reversible phosphorolysis of pyrimidine nucleosides, such as uridine and thymidine (B127349), into their respective pyrimidine bases and alpha-D-ribose 1-phosphate. wikipedia.org The mechanism of this phosphorolytic reaction is considered to be similar to an SN1-type reaction observed for purine nucleoside phosphorylase. wikipedia.org

Table 2: Pyrimidine Nucleoside Phosphorylase (PyNP) Reactions

Substrate (Pyrimidine Ribonucleoside)Product (Pyrimidine Base)Co-product (Sugar Phosphate)Enzyme
UridineUracilThis compoundPyNP / UPase
ThymidineThymineThis compoundPyNP / UPase

This compound is instrumental in the anabolism of pyrimidine nucleotides. wikipedia.orgwikipedia.orgfishersci.sewikipedia.orgguidetopharmacology.orgnih.gov In the presence of this compound, ATP, and a pyrimidine base like uracil, cells can readily synthesize uracil nucleotides. wikidata.orgguidetopharmacology.org This process involves uridine phosphorylase acting anabolically to transfer the ribose moiety from this compound to uracil, followed by subsequent phosphorylation of the resulting uridine. wikidata.orgguidetopharmacology.org This demonstrates that purine nucleosides can serve as indirect ribose donors for the salvage of pyrimidine bases via the intermediate formation of this compound. wikipedia.orgwikipedia.orgfishersci.sewikipedia.org

Furthermore, this compound can be transformed into 5-phosphoribosyl-1-pyrophosphate (PRPP) through the successive action of phosphopentomutase and 5-phosphoribosyl-1-pyrophosphate synthetase. guidetopharmacology.org PRPP is a crucial precursor for the de novo synthesis of purine and pyrimidine nucleotides and is also utilized in the salvage of purine bases like adenine (B156593) and hypoxanthine, highlighting a metabolic cross-regulation between purine and pyrimidine salvage pathways. wikipedia.orgguidetopharmacology.org

Table 3: Interconversion and Utilization of this compound in Nucleotide Anabolism

Donor of Ribose MoietyRecipient NucleobaseProduct (Nucleotide/Nucleoside)Key Enzymes/Conditions
This compoundUracilUracil Nucleotides (e.g., UMP)Uridine Phosphorylase, ATP
This compoundXanthineXanthosinePurine Nucleoside Phosphorylase
Generation from Pyrimidine Ribonucleosides through Pyrimidine Nucleoside Phosphorylase (PyNP) Activity

Metabolism of Specific Modified Nucleosides (e.g., 5'-Methylthioribose 1-phosphate in Methionine Salvage)

This compound plays a significant role in the metabolism of modified nucleosides, notably in the methionine salvage pathway, also known as the 5'-methylthioadenosine (MTA) cycle. nih.gov This pathway is essential for recycling the sulfur from MTA, a byproduct of polyamine and ethylene (B1197577) biosynthesis. nih.gov

In this pathway, 5'-methylthioadenosine is converted into 5'-methylthioribose 1-phosphate (MTR-1-P) by the enzyme 5'-deoxy-5'-methylthioadenosine phosphorylase. nih.govymdb.cafoodb.ca Subsequently, MTR-1-P is isomerized to 5-methylthioribulose 1-phosphate (MTRu-1-P) by 5-methylthioribose 1-phosphate isomerase (M1Pi). ymdb.cafoodb.cahmdb.ca This series of reactions ultimately leads to the formation of 4-methylthio-2-oxobutyrate, which is then transaminated to methionine. nih.gov The methionine salvage pathway is present in various organisms and is designed for the rapid removal of MTA due to the high affinities of the initial enzymes involved. nih.gov

Interconnection with the Pentose (B10789219) Phosphate Pathway and De Novo Nucleotide Synthesis

This compound is closely interconnected with the pentose phosphate pathway (PPP) and plays a vital role in both de novo and salvage nucleotide synthesis. umaryland.edunih.gov

This compound and ribose-5-phosphate (B1218738) (R5P) are readily interconverted by the enzyme phosphopentomutase (EC 5.4.2.7). nih.govwikipedia.orguniprot.orgnih.gov This enzyme catalyzes the reversible isomerization of alpha-D-ribose 1-phosphate to D-ribose 5-phosphate. wikipedia.orguniprot.orgyeastgenome.org Phosphopentomutase is classified as an isomerase, specifically a phosphotransferase (phosphomutase), which facilitates the transfer of phosphate groups within a molecule. wikipedia.org This interconversion is crucial as R5P is a direct precursor for 5-phosphoribosyl-1-pyrophosphate (PRPP), which is essential for nucleotide synthesis. nih.govnih.gov

Ribose-5-phosphate, which can be derived from this compound through phosphopentomutase, is not directly used for purine or pyrimidine synthesis. libretexts.org Instead, it is converted to the "active pentose," 5-phosphoribosyl-1-pyrophosphate (PRPP). libretexts.orgvt.edu This conversion is catalyzed by the enzyme phosphoribosyl-1-pyrophosphate (PRPP) synthase, also known as ribose-phosphate pyrophosphokinase (EC 2.7.6.1). libretexts.orgvt.eduresearchgate.netnih.gov

PRPP is an essential activated five-carbon sugar that provides both the sugar and phosphate groups for nucleotide synthesis. libretexts.orgvt.edu It is a crucial substrate for the biosynthesis of purine and pyrimidine nucleotides, as well as for the amino acids histidine and tryptophan, and cofactors like NAD. researchgate.netnih.gov The reaction involves the transfer of the beta,gamma-diphosphoryl group of ATP to the C-1 hydroxyl of alpha-D-ribose 5-phosphate, simultaneously forming AMP. nih.gov This process is central to both de novo synthesis and salvage pathways of nucleotides. researchgate.netnih.gov

Ribose-5-phosphate, a key intermediate that can be interconverted with this compound, is produced by both the oxidative and non-oxidative branches of the pentose phosphate pathway (PPP). nih.govnih.govwikipedia.orgmdpi.com The PPP is a metabolic pathway that runs parallel to glycolysis and is a crucial source of NADPH and pentose sugars. vt.eduwikipedia.org

The oxidative phase of the PPP generates NADPH and converts glucose 6-phosphate (G6P) into ribulose 5-phosphate. wikipedia.orgmdpi.comwikipathways.orgresearchgate.net Ribulose 5-phosphate can then reversibly isomerize to ribose 5-phosphate through the action of ribose-5-phosphate isomerase. wikipedia.org The non-oxidative branch of the PPP involves the interconversion of sugars, producing ribose 5-phosphate from intermediates like ribulose 5-phosphate, as well as fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate (intermediates in glycolysis). wikipedia.orgmdpi.comwikipathways.orgresearchgate.netnih.gov This branch can supply ribose-5-phosphate for nucleotide and nucleic acid synthesis without the requirement of NADP. researchgate.net

Role in 5-Phosphoribosyl-1-pyrophosphate (PRPP) Biosynthesis and its Significance for Nucleotide Synthesis

This compound in Non-Canonical Metabolic Routes (e.g., Archaea AMP Metabolism, Bacterial Phosphonate (B1237965) Degradation)

Beyond its well-established roles, this compound also participates in less common metabolic routes, such as AMP metabolism in Archaea and potentially in bacterial phosphonate degradation.

In Archaea, a novel pathway involved in adenosine (B11128) monophosphate (AMP) metabolism has been proposed, which includes AMP phosphorylase, ribose-1,5-bisphosphate isomerase, and type III ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). scilit.comexpasy.orgjst.go.jpnih.gov AMP phosphorylase catalyzes the conversion of AMP and phosphate into adenine and alpha-D-ribose 1,5-bisphosphate. expasy.orgnih.gov This ribose-1,5-bisphosphate is then converted to ribulose 1,5-bisphosphate by ribose-1,5-bisphosphate isomerase. nih.gov Finally, Rubisco catalyzes the conversion of ribulose 1,5-bisphosphate, CO2, and H2O to two molecules of 3-phosphoglycerate, an intermediate of central sugar metabolism. nih.gov This pathway, sometimes referred to as the pentose bisphosphate pathway, links nucleosides to central carbon metabolism in Archaea. jst.go.jp

While the direct involvement of this compound in bacterial phosphonate degradation is not explicitly detailed in the provided search results, its role as a key intermediate in various sugar and nucleotide metabolic pathways suggests potential connections. The degradation of 2'-deoxy-alpha-D-ribose 1-phosphate, a compound derived from nucleotide metabolism, involves a series of enzymatic reactions that produce glyceraldehyde 3-phosphate and pyruvate, which can be utilized in glycolysis. ontosight.ai This pathway is crucial for maintaining nucleotide homeostasis. ontosight.ai

Enzymology of Ribose 1 Phosphate Metabolism

Enzymes Responsible for Ribose-1-phosphate Generation (Phosphorolysis Reactions)

The formation of this compound from nucleosides is a critical step in the salvage pathways, providing a mechanism for the cell to recycle nucleobases. This reaction is catalyzed by nucleoside phosphorylases in the presence of inorganic phosphate (B84403). mdpi.com

Purine (B94841) Nucleoside Phosphorylases (PNPs)

Purine nucleoside phosphorylases (PNPs) are a family of enzymes that catalyze the reversible phosphorolysis of purine nucleosides to the corresponding purine base and this compound or deoxythis compound. researchgate.net These enzymes are crucial for the salvage of purine bases from both internal and external sources. researchgate.net PNPs are broadly classified into two families based on their quaternary structure and substrate specificity. researchgate.netebi.ac.uknih.gov The NP-I family includes trimeric and hexameric enzymes, while the NP-II family consists of dimeric enzymes. nih.gov

The substrate specificity of PNPs varies significantly between different organisms and enzyme classes. Generally, PNPs are categorized as either low-molecular-mass trimeric enzymes that are specific for 6-oxopurine nucleosides like inosine (B1671953) and guanosine (B1672433), or high-molecular-mass hexameric enzymes that can accept both 6-oxopurine and 6-aminopurine (adenosine) nucleosides. researchgate.netresearchgate.net However, exceptions to this general classification exist. researchgate.net

For instance, a novel purine nucleoside phosphorylase from the mushroom Agaricus bisporus (AbPNP) demonstrated high activity towards inosine and significant activity with guanosine, but no activity with adenosine (B11128), consistent with the specificity for 6-oxopurine nucleosides. mdpi.com The kinetic parameters for AbPNP with inosine as the substrate were determined to be a Km of 7.1 µmol and a kcat of 14.38 s−1, resulting in a catalytic efficiency (kcat/Km) of 2.02 × 106 s−1·M−1. mdpi.com

In another example, site-directed mutagenesis of murine PNP was performed to alter its substrate specificity. The wild-type enzyme has a high affinity for inosine. A specific mutation, Asn-243-Asp, resulted in an enzyme that could catalyze the phosphorolysis of adenosine with a Km of 45 μM. portlandpress.com

The kinetic mechanism of PNPs can also vary. For the calf spleen PNP, the synthesis of nucleosides proceeds through a random mechanism, while phosphorolysis follows an ordered mechanism where phosphate must bind to the enzyme before the nucleoside substrate. nih.gov

Table 1: Kinetic Parameters of Various Purine Nucleoside Phosphorylases

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (s-1·M-1)
Agaricus bisporus (AbPNP)Inosine7.114.382.02 x 106
Saccharomyces cerevisiae (KlacPNP)Inosine21.0 ± 2.443.9 ± 3.12.0 x 106
Murine PNP (Asn-243-Asp mutant)Adenosine45--
Murine PNP (Asn-243-Asp;Lys-244-Gln mutant)Adenosine42--

Data compiled from multiple sources. mdpi.comportlandpress.comresearchgate.net

The catalytic mechanism of PNPs involves the cleavage of the glycosidic bond of the purine nucleoside. acs.org This process is facilitated by a substrate-assisted catalytic mechanism. acs.org The transition state of this reaction features an oxocarbenium ion, which is stabilized by the phosphate dianion. acs.org This phosphate is part of a catalytic triad, often involving residues like glutamate (B1630785) and histidine. acs.org

A key feature of the PNP catalytic mechanism is the interaction between the N7 atom of the purine ring and a highly conserved asparagine residue. acs.org This hydrogen bond stabilizes the negative charge that develops on the purine ring as the glycosidic bond breaks. acs.org Structural studies have revealed that purine nucleosides bind to PNP in an unusual conformation, which is thought to strain the glycosidic bond and facilitate its cleavage. acs.org

Conformational changes in the enzyme are also critical for catalysis. Upon substrate binding, a flexible loop near the active site closes, which helps to properly position key catalytic residues and stabilize the transition state. researchgate.net

Characterization of Substrate Specificity and Enzymatic Kinetics

Pyrimidine (B1678525) Nucleoside Phosphorylases (PyNPs)

Pyrimidine nucleoside phosphorylases (PyNPs) are enzymes that catalyze the reversible phosphorolysis of pyrimidine nucleosides, such as uridine (B1682114) and thymidine (B127349), to produce the corresponding pyrimidine base and this compound or deoxythis compound. ebi.ac.uknih.gov These enzymes are found in a wide range of organisms and play a vital role in the salvage pathway for pyrimidine nucleotides. ebi.ac.uk

The substrate specificity of PyNPs can differ between organisms. In many lower organisms, a single, non-specific PyNP can act on both uridine and thymidine. ebi.ac.ukresearchgate.net In contrast, higher organisms, including mammals, typically possess two distinct enzymes: uridine phosphorylase and thymidine phosphorylase, each with a high degree of specificity for its respective substrate. researchgate.net

The reaction mechanism of PyNPs is thought to be similar to that of PNPs, involving the polarization of the N1-C1' glycosidic bond. ebi.ac.uk This polarization is promoted by several factors, including the binding of the nucleoside in a high-energy conformation, which strains the glycosidic bond. ebi.ac.uk Additionally, the flow of electrons from the glycosidic bond to the pyrimidine ring is stabilized by positively charged residues in the active site, such as arginine and lysine. ebi.ac.uk

Adenosine Monophosphate Phosphorylase (AMPpase)

Adenosine monophosphate phosphorylase (AMPpase) is an enzyme found in some archaea that catalyzes the phosphorolytic cleavage of the N-glycosidic bond in adenosine monophosphate (AMP). researchgate.netasm.org This reaction yields adenine (B156593) and ribose-1,5-bisphosphate, not this compound. researchgate.net While not directly producing this compound, AMPpase is part of a novel metabolic pathway in these organisms that ultimately involves this compound. asm.orgasm.org In this pathway, ribose-1,5-bisphosphate can be converted to this compound. asm.org

Xanthosine (B1684192) Phosphorylase

Xanthosine phosphorylase, encoded by the xapA gene in Escherichia coli, is a key enzyme in purine degradation. wikipedia.org It catalyzes the reversible phosphorolysis of xanthosine, inosine, and guanosine to their corresponding purine bases and this compound. wikipedia.orguniprot.org This enzyme is a member of the purine nucleoside phosphorylase family and functions in the cytoplasm. wikipedia.org Although the reaction is reversible in vitro, the phosphorolytic direction is predominant in vivo. wikipedia.org Xanthosine phosphorylase displays a preference for the neutral form of xanthosine and is induced by the presence of xanthosine, enabling E. coli to utilize it as a carbon source. wikipedia.orgnih.gov Notably, it does not act on adenosine, deoxyadenosine, or hypoxanthine (B114508) arabinoside. wikipedia.org Recent studies have shown that some wild-type nucleoside phosphorylases, including E. coli xanthosine phosphorylase, can also produce N7-xanthosine, a regioisomer of the standard N9-xanthosine. chemrxiv.org

Table 1: Substrate Specificity of E. coli Xanthosine Phosphorylase

SubstrateActivity
XanthosineYes wikipedia.orguniprot.org
InosineYes wikipedia.orguniprot.org
GuanosineYes wikipedia.orguniprot.org
AdenosineNo wikipedia.org
DeoxyadenosineNo wikipedia.org
Hypoxanthine arabinosideNo wikipedia.org

5'-Methylthioadenosine Phosphorylase

5'-Methylthioadenosine phosphorylase (MTAP) is a crucial enzyme in polyamine metabolism and the salvage of adenine and methionine. wikipedia.orguniprot.org Encoded by the MTAP gene in humans, it catalyzes the reversible phosphorolysis of S-methyl-5'-thioadenosine (MTA) into adenine and 5-methylthiothis compound. wikipedia.orguniprot.orguniprot.orghmdb.ca MTA is a byproduct of polyamine biosynthesis. uniprot.orgproteopedia.org The 5-methylthiothis compound produced is then funneled into the methionine salvage pathway to be converted back into methionine. wikipedia.org MTAP is responsible for a significant portion of adenine synthesis in the human body. wikipedia.org This enzyme exhibits broad substrate specificity, with a preference for 6-aminopurine nucleosides. uniprot.orghmdb.ca

Enzymes Catalyzing Interconversions and Further Phosphorylation of this compound

Once formed, this compound can be directed into various metabolic pathways through the action of mutases, isomerases, and kinases.

Phosphopentomutases (Phosphoribomutases) and Their Isozymes

Phosphopentomutases (PPMs), also known as phosphoribomutases, are isomerases that catalyze the interconversion of this compound and ribose-5-phosphate (B1218738). wikipedia.org This reaction is a critical link between nucleoside catabolism and central carbon metabolism, particularly the pentose (B10789219) phosphate pathway. wikipedia.orgnih.gov These enzymes belong to the α-D-phosphohexomutase family. nih.gov In humans, phosphoglucomutase 2 (PGM2) has been identified as the primary phosphopentomutase, exhibiting significantly higher catalytic efficiency with this compound and deoxythis compound compared to its activity as a phosphoglucomutase. nih.govuniprot.org A related protein, PGM2L1, shows much lower phosphopentomutase activity. nih.gov In the hyperthermophilic archaeon Thermococcus kodakaraensis, a structurally novel PPM, previously annotated as a phosphomannomutase, has been identified. nih.gov Bacterial phosphopentomutases, such as the one from Bacillus cereus, are also part of the alkaline phosphatase family. wikipedia.org

Ribose-1,5-bisphosphate Isomerase (R15P Isomerase) in Specialized Pathways

Ribose-1,5-bisphosphate (R15P) isomerase is an enzyme that catalyzes the isomerization of R15P to ribulose-1,5-bisphosphate (RuBP). asm.orguniprot.org This enzyme is a key component of a novel AMP metabolic pathway found in some archaea, such as Thermococcus kodakarensis. asm.orgnih.gov In this pathway, AMP is first converted to R15P, which is then isomerized by R15P isomerase to RuBP, the substrate for RuBisCO. asm.orguniprot.org The T. kodakarensis R15P isomerase is highly specific for the α-anomer of R15P and its activity is dramatically activated by AMP. asm.orguniprot.orgnih.gov This activation mechanism suggests a regulatory role in preventing excessive degradation of AMP. nih.gov This pathway connects nucleoside degradation to central carbon metabolism. acs.org

Ribose 1-phosphokinases

Ribose 1-phosphokinases catalyze the phosphorylation of this compound to produce ribose-1,5-bisphosphate. An ATP-dependent this compound kinase has been identified as part of a nucleoside degradation pathway in halophilic archaea. researchgate.net In the crenarchaeon Pyrobaculum calidifontis, a phosphofructokinase homolog has been shown to possess kinase activity towards this compound, with a high catalytic efficiency. asm.org This enzyme utilizes ATP as the preferred phosphate donor. asm.org The presence of nucleoside phosphorylase activity in the same organism provides a source of this compound from nucleosides. asm.org

Ribose 1,5-bisphosphokinases (e.g., E. coli phnN gene product)

Ribose 1,5-bisphosphokinases add a phosphate group to ribose-1,5-bisphosphate. The phnN gene product in Escherichia coli is a ribose 1,5-bisphosphokinase that catalyzes the ATP-dependent phosphorylation of ribose 1,5-bisphosphate to produce 5-phospho-alpha-D-ribose 1-diphosphate (PRPP). wikipedia.orgresearchgate.net This enzyme plays a dual role in the degradation of phosphonates and in NAD biosynthesis. wikipedia.org The phn operon in E. coli is involved in the assimilation of phosphorus from various sources, including phosphonates. nih.govasm.org The PhnN enzyme is part of a multi-subunit complex involved in the carbon-phosphorus lyase pathway. pnas.orgbeilstein-institut.de

Phosphatases Acting on this compound Derivatives (e.g., specific dephosphorylation events)

Phosphatases play a role in the metabolism of this compound derivatives by catalyzing the removal of phosphate groups. In Saccharomyces cerevisiae, a highly specific phosphatase, Poa1p, acts on ADP-ribose 1''-phosphate (Appr1p), a metabolite derived from tRNA splicing. nih.govuniprot.org Poa1p converts Appr1p to ADP-ribose. nih.govwikipedia.org This enzyme is highly specific for Appr1p, with a low K_M value, and is strongly inhibited by its product, ADP-ribose. nih.gov Viral enzymes with ADP-ribose-1"-monophosphatase (ADRP) activity are also known, which hydrolyze ADP-ribose-1"-monophosphate to ADP-ribose. asm.org

Regulation and Physiological Control of Ribose 1 Phosphate Flux

Allosteric Regulation of Enzymes Involved in Ribose-1-phosphate Production and Consumption

Allosteric regulation provides a rapid mechanism to modulate metabolic pathways in response to fluctuating concentrations of effector molecules, which are often substrates, products, or key indicators of the cell's metabolic state. The enzymes governing the production and consumption of R1P are subject to such control.

One of the primary routes for R1P production is the phosphorolysis of nucleosides, catalyzed by nucleoside phosphorylases. For instance, purine (B94841) nucleoside phosphorylase (PNP) reversibly breaks down nucleosides like inosine (B1671953) and guanosine (B1672433) in the presence of inorganic phosphate (B84403) (Pi) to yield the corresponding purine base and R1P. hmdb.caumaryland.edu While direct allosteric regulation of PNP by common metabolites is not a primary control point, its activity is highly dependent on substrate availability.

In some archaea, a novel AMP metabolic pathway involves AMP phosphorylase, which produces ribose-1,5-bisphosphate (PRibP) from AMP. The activity of this enzyme from Thermococcus kodakarensis is allosterically stimulated by its substrate, AMP. asm.orgasm.org This results in a sigmoidal kinetic profile, meaning the enzyme's activity sharply increases with rising AMP concentrations, allowing for a sensitive response to the availability of this key nucleotide. asm.org

Furthermore, the flux through the pentose (B10789219) phosphate pathway (PPP), which generates the precursor ribose-5-phosphate (B1218738), is tightly regulated. The key enzyme, glucose-6-phosphate dehydrogenase (G6PD), is allosterically inhibited by its product, NADPH. vt.eduwikipedia.org This feedback inhibition ensures that the rate of pentose phosphate production matches the cell's demand for the reducing power of NADPH. wikipedia.org

EnzymeEffector MoleculeType of RegulationMetabolic Consequence
AMP Phosphorylase (T. kodakarensis)AMPAllosteric ActivatorStimulates its own conversion, enhancing flux into the pentose bisphosphate pathway when AMP levels are high. asm.org
PRPP Synthetase Inorganic Phosphate (Pi)Allosteric ActivatorIncreases PRPP synthesis when phosphate is abundant, linking pentose phosphate utilization to Pi availability. vt.edu
Purine Ribonucleotides (ADP, AMP, GMP)Allosteric InhibitorReduces PRPP synthesis when nucleotide pools are replete, preventing overproduction. vt.edu
Glucose-6-Phosphate Dehydrogenase (G6PD) NADPHAllosteric InhibitorDecreases flux into the PPP when cellular redox potential is high, reducing the supply of pentose phosphates. vt.eduwikipedia.org

Transcriptional and Post-Translational Regulatory Mechanisms Governing Enzyme Expression and Activity

Beyond immediate allosteric control, cells regulate R1P metabolism over longer timescales by adjusting the amount and activity of relevant enzymes through transcriptional and post-translational mechanisms.

Transcriptional Regulation: The expression of genes encoding metabolic enzymes is controlled by specific transcription factors that respond to cellular needs. In bacteria, the expression of genes for ribose metabolism is often under the control of regulators from the RpiR family. researchgate.net A notable example in NAD metabolism, which is linked to R1P through the precursor PRPP, is the transcriptional regulator NrtR. NrtR represses the transcription of the prs gene, which encodes PRPP synthetase. nih.gov This repression is lifted by the binding of ADP-ribose to NrtR, indicating a system where NAD turnover can signal for an increased production of its biosynthetic precursors. nih.gov

Post-Translational Modifications (PTMs): PTMs are covalent modifications to proteins that can rapidly alter their activity, localization, or stability. mdpi.com Phosphorylation is a key PTM in regulating metabolic enzymes. For example, nicotinate (B505614) phosphoribosyltransferase (NPT1) in yeast, an enzyme that uses a ribose phosphate moiety in NAD synthesis, is transiently phosphorylated. uniprot.org This phosphorylation event significantly enhances the enzyme's affinity for its substrates and increases its catalytic rate, demonstrating how PTMs can dynamically boost pathway flux. uniprot.org

Another relevant PTM is acetylation. The activity of G6PD, the rate-limiting enzyme of the pentose phosphate pathway, is regulated by the deacetylase SIRT2. Deacetylation of G6PD by SIRT2 activates the enzyme, stimulating the oxidative branch of the PPP to supply NADPH for processes like counteracting oxidative stress or supporting lipid synthesis. wikipedia.org This regulation of an upstream pathway directly impacts the availability of the pentose phosphate pool from which R1P is derived. ADP-ribosylation itself is another PTM that regulates a wide array of cellular processes, including DNA repair and transcription, and is catalyzed by enzymes like poly(ADP-ribose) polymerases (PARPs). nih.govnih.gov

Influence of Cellular Inorganic Phosphate Availability on this compound Metabolism and Downstream Pathways

The concentration of cellular inorganic phosphate (Pi) is a critical factor influencing the direction and rate of R1P metabolism. Cells must maintain Pi homeostasis to balance its requirement for biosynthesis against the risk of metabolic disruption from excessive accumulation.

Pi serves as a direct substrate in the primary production route of R1P via nucleoside phosphorylases. The reaction is: Nucleoside + Pi ⇌ Base + this compound Consequently, the availability of Pi directly influences the thermodynamic equilibrium and the rate of R1P formation through this reversible reaction.

Perhaps more significantly, Pi is a potent allosteric activator of PRPP synthetase, the enzyme that converts R1P's isomer, ribose-5-phosphate, into PRPP. vt.edunih.gov This activation links the availability of Pi directly to the commitment of pentose phosphates toward the synthesis of nucleotides and other biomolecules. Research has shown that as cells prepare to divide (progressing from G1 to S-phase), they increase their uptake of phosphate, leading to a higher intracellular Pi concentration. nih.gov This rise in Pi directly enhances PRPP synthetase activity, which in turn boosts the rate of purine synthesis to meet the demands of DNA replication. nih.gov Therefore, cellular Pi levels act as a signal of resource availability, gating the flux from the pentose phosphate pool into anabolic pathways.

Interplay with Cellular Energy Status and Redox Balance (e.g., NADPH Production in PPP)

Redox Balance (NADPH/NADP+ Ratio): The primary source of the R1P precursor, ribose-5-phosphate, is the pentose phosphate pathway (PPP). microbenotes.com A major function of the PPP's oxidative branch is to produce NADPH, a crucial reductant for antioxidant defense and reductive biosynthesis. nih.govcreative-proteomics.com The entire pathway is highly regulated by the cell's need for this reducing power. The ratio of NADPH to its oxidized form, NADP+, is the principal regulator of G6PD activity. wikipedia.org

High NADPH/NADP+ ratio: When NADPH levels are high, G6PD is strongly inhibited, slowing down the oxidative PPP and thus reducing the de novo synthesis of pentose phosphates. vt.edu

Low NADPH/NADP+ ratio: When cellular processes consume NADPH (e.g., during oxidative stress or fatty acid synthesis), the resulting increase in NADP+ levels stimulates G6PD, increasing flux through the PPP to regenerate NADPH and, concurrently, producing more ribose-5-phosphate. wikipedia.org

This tight coupling ensures that the generation of pentose phosphates is directly linked to the cell's redox needs.

Cellular Energy Status (ATP/ADP Ratio): The cell's energy charge also governs the fate of R1P and its derivatives. The synthesis of PRPP from ribose-5-phosphate is an ATP-dependent reaction, consuming two high-energy phosphate bonds. Furthermore, the activity of ribonucleotide reductase, an enzyme essential for producing the deoxyribonucleotides needed for DNA synthesis, is regulated by ATP and ADP levels. vt.edu Its catalytic activity site requires the binding of ATP for the enzyme to be active, linking DNA precursor synthesis to a state of high cellular energy. vt.edu This ensures that the energetically expensive processes of nucleotide and DNA synthesis only proceed when the cell has sufficient energy resources.

Biochemical and Mechanistic Implications in Cellular Processes and Dysregulation

Contribution of Ribose-1-phosphate to Nucleotide Pool Homeostasis and Balanced Cellular Nucleotide Levels

This compound is a key player in maintaining the balance of nucleotide pools within the cell, a process crucial for essential functions like DNA replication, transcription, and translation. ontosight.ai It primarily participates in the salvage pathways of nucleotide synthesis. researchgate.net In these pathways, R1P, often derived from the phosphorolytic cleavage of nucleosides, provides the ribose moiety for the synthesis of new nucleotides. researchgate.netnih.gov

The enzyme purine (B94841) nucleoside phosphorylase (PNP) catalyzes the reversible reaction between purine nucleosides (like inosine (B1671953) and guanosine) and inorganic phosphate (B84403) to produce the corresponding purine base and R1P. ontosight.aiatlasgeneticsoncology.org This R1P can then be utilized in several ways. It can be isomerized to ribose-5-phosphate (B1218738) (R5P) by phosphopentomutase, and subsequently converted to 5-phosphoribosyl-1-pyrophosphate (PRPP), a critical precursor for both de novo and salvage nucleotide synthesis. nih.govvt.edu

Furthermore, R1P can directly participate in the synthesis of nucleosides. For instance, uridine (B1682114) phosphorylase can catalyze the reaction between uracil (B121893) and R1P to form uridine, which can then be phosphorylated to enter the pyrimidine (B1678525) nucleotide pool. reactome.org This demonstrates a direct link between purine catabolism and pyrimidine salvage, where R1P acts as a bridge. hmdb.caumaryland.edu The ability to interconvert between different nucleosides and bases via R1P allows cells to adapt to changing metabolic demands and maintain the appropriate ratios of purine and pyrimidine nucleotides. nih.gov

EnzymeReactionMetabolic PathwayContribution to Nucleotide Homeostasis
Purine Nucleoside Phosphorylase (PNP)(Deoxy)Inosine/Guanosine (B1672433) + Pi ↔ Hypoxanthine (B114508)/Guanine (B1146940) + (Deoxy)this compoundPurine SalvageGenerates R1P from purine nucleoside breakdown. ontosight.aiatlasgeneticsoncology.org
Uridine PhosphorylaseUracil + this compound ↔ Uridine + PiPyrimidine SalvageUtilizes R1P for pyrimidine nucleoside synthesis. reactome.org
PhosphopentomutaseThis compound ↔ Ribose-5-phosphatePentose (B10789219) Phosphate PathwayInterconverts R1P and R5P, linking nucleoside salvage to PRPP synthesis. nih.gov

Role in Metabolic Communication and Nutrient Recycling Between Different Cellular Compartments or Organisms

This compound facilitates metabolic communication and the recycling of essential nutrients. The activated ribose group in R1P, which originates from the breakdown of purine nucleosides, can be transferred to uracil. umaryland.edu With the presence of ATP, this can be used for pyrimidine nucleotide synthesis, illustrating how purine nucleosides can serve as ribose donors for salvaging pyrimidine bases. hmdb.caumaryland.edunih.gov This process highlights an elegant mechanism of intermolecular nutrient recycling.

In some organisms, particularly certain archaea, R1P is a central metabolite in a modified pentose phosphate pathway. nih.gov In these organisms, nucleosides are broken down to R1P and a nucleobase. nih.gov This R1P is then further metabolized through a series of reactions that can feed into central carbon metabolism, demonstrating a mechanism for recycling the ribose moiety of nucleosides as a carbon and energy source. nih.govnih.gov

The interconversion of nucleosides through R1P-dependent pathways also represents a form of metabolic communication. For example, in rat liver extracts, the ribose from uridine can be used to salvage adenine (B156593) and hypoxanthine into their respective nucleotides, indicating a reverse flow of the ribose moiety from pyrimidines to purines is also possible. researchgate.net

Biochemical Consequences of this compound Accumulation or Depletion on Metabolic Flux

The concentration of R1P has a significant impact on the direction and rate of metabolic pathways.

Accumulation of this compound: An accumulation of R1P can drive the synthesis of nucleosides through the reversal of phosphorylase reactions. atlasgeneticsoncology.org For instance, high levels of R1P can promote the formation of inosine and guanosine from hypoxanthine and guanine, respectively. atlasgeneticsoncology.org This can alter the balance of the nucleotide pool and potentially impact processes that are sensitive to the concentrations of specific nucleosides or nucleotides.

Depletion of this compound: A depletion of R1P would limit the capacity of salvage pathways to synthesize nucleotides. This would force the cell to rely more heavily on the energetically more expensive de novo synthesis pathways. atlasgeneticsoncology.org In situations where de novo synthesis is impaired, a lack of R1P could lead to a nucleotide deficit, hindering cell growth and proliferation. Furthermore, since R1P can be converted to R5P, its depletion could also affect the flux through the pentose phosphate pathway, which is crucial for producing NADPH for reductive biosynthesis and antioxidant defense. vt.edu

Molecular Mechanisms of Metabolic Dysregulation Associated with this compound Metabolizing Enzymes

Defects in enzymes that metabolize R1P can lead to profound metabolic disturbances by altering the flux of interconnected pathways.

Impact of Purine Nucleoside Phosphorylase Deficiencies on this compound and Nucleotide Pools

A deficiency in purine nucleoside phosphorylase (PNP) prevents the conversion of (deoxy)inosine and (deoxy)guanosine into their respective bases and (deoxy)this compound. ontosight.ainih.gov This leads to an accumulation of the substrates of PNP, particularly deoxyguanosine. atlasgeneticsoncology.orgnih.gov The excess deoxyguanosine is then phosphorylated to deoxyguanosine triphosphate (dGTP). atlasgeneticsoncology.orgnih.gov

The accumulation of dGTP has several detrimental biochemical consequences:

Inhibition of Ribonucleotide Reductase: High levels of dGTP are a potent feedback inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. atlasgeneticsoncology.orgnih.gov This inhibition disrupts the synthesis of other deoxyribonucleotides, leading to an imbalance in the deoxynucleotide pool, which is critical for DNA replication and repair. ontosight.ai

Induction of Apoptosis: The imbalance in deoxynucleotide pools can trigger apoptotic pathways, particularly in rapidly dividing cells like T-lymphocytes. atlasgeneticsoncology.org

This metabolic disruption, stemming from the inability to produce R1P from purine nucleosides, underscores the critical role of PNP in maintaining nucleotide homeostasis. ontosight.ainih.gov

Altered this compound Flux in Conditions Affecting PRPP Synthetase Activity

5-phosphoribosyl-1-pyrophosphate (PRPP) synthetase catalyzes the conversion of ribose-5-phosphate (R5P) to PRPP, a key precursor for nucleotide synthesis. nih.govlibretexts.org Since R1P is readily interconverted with R5P, alterations in PRPP synthetase activity can indirectly affect R1P flux. nih.gov

PRPP Synthetase Superactivity: Gain-of-function mutations in the PRPS1 gene lead to an overproduction of PRPP. researchgate.netencyclopedia.pub This increased demand for R5P can pull the equilibrium from R1P towards R5P, potentially depleting the R1P pool available for direct nucleoside salvage. The overproduction of PRPP also accelerates de novo purine synthesis, leading to an overproduction of purine nucleotides and their degradation product, uric acid. encyclopedia.pub

Reduced PRPP Synthetase Activity: Loss-of-function mutations in PRPS1 result in decreased PRPP production. nih.govencyclopedia.pub This can lead to an accumulation of R5P, which in turn could shift the equilibrium towards an increase in R1P levels. nih.gov The reduced availability of PRPP impairs de novo nucleotide synthesis, making the cell more reliant on salvage pathways that may utilize the potentially elevated R1P. nih.gov

This compound as a Precursor for Biosynthesis of Key Coenzymes and Other Biomolecules

Beyond its role in nucleotide metabolism, R1P serves as a precursor for other vital biomolecules.

NAD Biosynthesis: Nicotinamide (B372718) adenine dinucleotide (NAD) is an essential coenzyme in redox reactions. tandfonline.com In some organisms and under certain conditions, R1P can contribute to NAD synthesis. The enzyme nicotinamide riboside (NR) kinase can phosphorylate NR to nicotinamide mononucleotide (NMN), a direct precursor to NAD. nih.gov Purine nucleoside phosphorylase can catalyze the reversible reaction between nicotinamide and R1P to form NR. tandfonline.com While the direct contribution of this pathway in humans may be limited, it highlights a potential route for R1P to enter NAD metabolism. tandfonline.com

Advanced Research Methodologies for Ribose 1 Phosphate Studies

Development and Application of Spectrophotometric and Chromatographic Enzymatic Assays for Kinetic Characterization

Spectrophotometric and chromatographic enzymatic assays are indispensable tools for characterizing the kinetics of enzymes that metabolize ribose-1-phosphate. These assays enable the determination of key kinetic parameters such as Michaelis constant (Km) and maximum reaction rate (Vmax), which are crucial for understanding enzyme efficiency and substrate affinity unimi.itslideshare.netinfn.it.

Spectrophotometric Assays: Many R1P-metabolizing enzymes, such as nucleoside phosphorylases (NPs), can be studied using coupled enzyme assays. For instance, purine (B94841) nucleoside phosphorylase (PNP), which catalyzes the phosphorolysis of nucleosides to produce a base and this compound, can be coupled with xanthine (B1682287) oxidase (XOD). In this setup, the hypoxanthine (B114508) generated from inosine (B1671953) phosphorolysis by PNP is oxidized to uric acid by XOD, and the formation of uric acid can be continuously monitored spectrophotometrically at 293 nm due to its distinct absorbance tandfonline.comresearchgate.net. This method allows for real-time monitoring of enzyme activity and the determination of kinetic parameters. A simpler spectrophotometric assay for phosphate-releasing enzymes, including PNPase, involves converting phosphate (B84403) and 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) into this compound and 2-amino-6-mercapto-7-methylpurine, with the absorbance difference monitored at 360 nm tandfonline.com.

Chromatographic Assays: For some enzymatic reactions involving R1P, particularly those where direct spectrophotometric detection is challenging, chromatographic methods like High-Performance Liquid Chromatography (HPLC) are employed. These methods allow for the separation and quantification of substrates and products, including R1P, over time. This approach provides a comprehensive analysis of all components in the reaction mixture, offering robust data for kinetic characterization. For example, a Waters BEH C8 column with specific mobile phases has been used to quantify this compound alongside other substrates and products in enzyme kinetic assays nih.gov.

Example Kinetic Data for Human Purine Nucleoside Phosphorylase (HsPNP): Studies on human purine nucleoside phosphorylase (HsPNP) have utilized spectrophotometric assays to determine its kinetic parameters. unimi.it

ParameterValue (Inosine as substrate)
Km0.1267 ± 0.0213 mM
Vmax0.0078 ± 0.0004 µmol/min
Kcat52.52 ± 3.00 1/sec

These values are consistent with previously reported data, highlighting the reliability of these assay methodologies for kinetic characterization unimi.it.

Isotopic Labeling Techniques (e.g., 13C-NMR, Mass Spectrometry) for Tracing this compound Metabolic Flux

Isotopic labeling techniques, particularly using stable isotopes like 13C, coupled with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are powerful tools for tracing metabolic flux involving this compound. These methods provide insights into the dynamic flow of carbon atoms through metabolic pathways, revealing how R1P is synthesized, utilized, and interconverted within a cellular system nih.govcreative-proteomics.com.

13C-NMR Spectroscopy: 13C-NMR allows for the detection and quantification of specific carbon atoms within metabolites that have been enriched with 13C. By supplying cells or organisms with 13C-labeled precursors (e.g., [13C5]uridine or [13C6]glucose), researchers can track the incorporation of these labeled carbons into R1P and its downstream metabolites. This provides detailed information on the relative contributions of different pathways to R1P synthesis and its subsequent metabolic fate. For instance, 13C-labeled D-glucose has been used to study D-ribose and ribitol (B610474) production in Saccharomyces cerevisiae, showing that approximately 60% of the D-ribose produced was derived from D-glucose nih.gov.

Mass Spectrometry (MS): Mass spectrometry, especially high-resolution mass spectrometry (HRMS), is widely used for stable isotope labeling studies in metabolomics nih.gov. Isotopically labeled metabolites exhibit distinct mass shifts compared to their unlabeled counterparts, allowing for their identification and quantification. MS-based isotope tracing can determine the direction of metabolite flow (qualitative flux analysis) and the absolute rates of metabolic conversions (quantitative flux analysis) creative-proteomics.com.

Applications in Metabolic Flux Analysis:

Uridine (B1682114) Metabolism: In pancreatic ductal adenocarcinoma (PDAC), elevated levels of uridine phosphorylase 1 (UPP1) cleave uridine to this compound and uracil (B121893). In vivo and in vitro isotope tracing with [13C5]uridine (uniformly labeled ribose carbon) demonstrated labeling of ATP, AMP, ADP, and NAD+, confirming the utilization of uridine metabolism for the ribosylation of adenine (B156593). Additionally, 13C labeling of glycolytic, pentose (B10789219) phosphate pathway (PPP), and TCA cycle intermediates was observed, indicating that uridine can serve as an alternative energy and carbon source nih.govresearchgate.net.

Neuronal Metabolism: Mass spectrometry imaging (MSI) combined with stable isotope labeling has been used to investigate metabolic responses in dentate granule neurons. Supplying hippocampal slices with [1′,2′,3′,4′,5′-13C5]-inosine (where only the ribose unit is 13C-labeled) allowed researchers to track its incorporation into primary carbon metabolism, including the PPP and lower glycolysis the-innovation.orgnih.gov. This revealed that purine nucleoside phosphorylase (PNP) activity, which breaks down inosine to form this compound, promotes the PPP and maintains energy balance in these neurons after depolarization the-innovation.orgnih.gov.

Genetic Engineering and Molecular Biology Approaches for Pathway Elucidation (e.g., Gene Deletion, Site-Directed Mutagenesis, Overexpression)

Genetic engineering and molecular biology techniques are instrumental in elucidating the roles of specific genes and enzymes in this compound metabolism. These approaches allow researchers to manipulate gene expression and protein function, providing insights into metabolic pathways and their regulation.

Gene Deletion: Deleting genes encoding enzymes involved in R1P metabolism can reveal their physiological roles by observing the resulting phenotypic changes, such as altered metabolite levels or growth defects. For example, disruption of the PNP1 gene in Saccharomyces cerevisiae, which encodes a purine nucleoside phosphorylase, led to the excretion of inosine and guanosine (B1672433), demonstrating its crucial role in the metabolism of these purine nucleosides in vivo researchgate.net. Similarly, studies on E. coli have shown that deleting the zwf gene, which prevents ribose synthesis from glucose-6-phosphate via the oxidative branch of the pentose phosphate pathway, affects antibiotic tolerance biorxiv.org.

Site-Directed Mutagenesis: Site-directed mutagenesis allows for precise changes to specific amino acid residues within an enzyme, enabling the investigation of active site residues, substrate binding, and catalytic mechanisms science.gov. For instance, in studies of coronavirus X domains, which function as ADP-ribose-1"-monophosphatases, site-directed mutagenesis of potential active-site residues (e.g., Asn 1302, Asn 1305, His 1310, Gly 1312, and Gly 1313 in HCoV-229E replicase polyprotein) has been used to identify residues critical for enzyme activity nih.gov. This technique helps to understand how specific amino acids contribute to the enzyme's interaction with R1P or related compounds.

Overexpression: Overexpression of genes encoding R1P-metabolizing enzymes can enhance the flux through specific pathways, facilitating the study of their products or the identification of bottlenecks. For example, overexpression of genes involved in the pentose phosphate pathway in Saccharomyces cerevisiae, such as DOG1 (sugar phosphate phosphatase) and gapB (NADPH-utilizing glyceraldehyde-3-phosphate dehydrogenase), has been explored to enhance the production of D-ribose and ribitol from D-glucose nih.gov. In the context of cancer research, overexpression of ribose-5-phosphate (B1218738) isomerase A (RPIA), a key enzyme in the pentose phosphate pathway, has been shown to promote liver cancer development in transgenic zebrafish by activating ERK and β-catenin signaling pathways, highlighting its role in tumorigenesis oup.com.

Structural Biology Techniques (e.g., X-ray Crystallography, Cryo-Electron Microscopy) for Elucidating Enzyme-Ribose-1-phosphate Interactions

Structural biology techniques provide atomic-level details of enzyme-ribose-1-phosphate interactions, which are critical for understanding catalytic mechanisms, substrate specificity, and for rational drug design.

X-ray Crystallography: X-ray crystallography is a primary method for determining the three-dimensional structures of proteins and their complexes with ligands like this compound. These structures reveal the precise arrangement of atoms in the active site, the residues involved in binding R1P, and the conformational changes that occur upon substrate binding.

Phosphomannomutase/Phosphoglucomutase (PMM/PGM): X-ray crystallography has been used to characterize complexes of Pseudomonas aeruginosa PMM/PGM with this compound and xylose-1-phosphate. The analysis of the R1P complex revealed a combination of new and conserved enzyme-ligand interactions for binding. Both ligands induce an interdomain rearrangement in the enzyme, creating a highly buried active site. The ability of PMM/PGM to accommodate these pentose phosphosugars in its active site is relevant for future inhibitor design rcsb.orgiucr.orgrcsb.orgnih.govpdbj.org. Key interactions include direct hydrogen bonds between R1P's O2 and O3 sugar hydroxyls with Lys285 and Glu325, respectively, and novel interactions with O5 from residues like Arg20 and phosphoserine 108 nih.gov. The phosphate group of R1P occupies a conserved phosphate-binding site, emphasizing its importance for binding nih.gov.

ADP-Ribose-1"-Monophosphatase: Crystal structures of viral macro domains, such as from SARS-CoV, have been resolved in complex with ADP-ribose, providing insights into their activity as ADP-ribose-1"-monophosphatases. While the specific interaction with ADP-ribose-1"-monophosphate (Appr-1"-p) might show a poor fit in some observed conformations, these structural studies are crucial for identifying residues involved in substrate binding and catalysis nih.gov.

Cryo-Electron Microscopy (Cryo-EM): While not specifically highlighted for direct R1P-enzyme complexes in the provided search results, Cryo-EM is an increasingly powerful technique for determining the structures of large protein complexes, dynamic systems, and membrane proteins at high resolution. As the resolution of Cryo-EM continues to improve, it is becoming a valuable tool for studying enzyme-substrate interactions, especially for targets that are difficult to crystallize. Its application could provide complementary insights into the conformational dynamics of enzymes interacting with this compound in more native-like environments.

Biocatalytic and Chemoenzymatic Synthesis Methods for this compound Production for Research and Analytical Standards

The efficient production of this compound is essential for its use in research and as an analytical standard, particularly for the synthesis of nucleoside analogues. Both biocatalytic and chemoenzymatic methods offer advantages over traditional chemical synthesis, which often suffer from low yields and poor stereoselectivity chemrxiv.orgresearchgate.net.

Biocatalytic Synthesis: Biocatalysis utilizes enzymes or whole cells to catalyze chemical reactions. Nucleoside phosphorylases (NPs) are key enzymes in the biocatalytic synthesis of R1P. These enzymes reversibly catalyze the phosphorolytic cleavage of nucleosides to produce a nucleobase and this compound in the presence of inorganic phosphate chemrxiv.orgresearchgate.net.

Nucleoside Phosphorylases: Pyrimidine (B1678525) nucleoside phosphorylases (PyNPs) can convert pyrimidine nucleosides to α-ribose-1-phosphate (R1P). The combination of PyNP and purine nucleoside phosphorylase (PNP) allows for transglycosylation, a one-pot cascade reaction where a pyrimidine nucleoside is converted to R1P, which then reacts with a purine base to form a purine nucleoside .

Deamination-Driven Cascades: A significant challenge in R1P production via nucleoside phosphorolysis is the thermodynamic equilibrium, which often favors nucleoside formation, leading to low yields chemrxiv.orgresearchgate.net. To overcome this, a deamination-driven biocatalytic cascade has been developed. This approach uses a guanine (B1146940) deaminase to remove the accumulated guanine byproduct from the phosphorolysis of guanosine, thereby shifting the reaction equilibrium towards near-total conversion of guanosine into α-anomerically pure R1P. This cascade has achieved isolated yields of up to 79% with 94% purity on a gram scale without chromatography, significantly reducing the need for toxic reagents and purification steps chemrxiv.orgresearchgate.netrsc.orgchemrxiv.orgrsc.org.

Chemoenzymatic Synthesis: Chemoenzymatic methods combine chemical steps with enzymatic reactions. This approach can be particularly useful when a precursor is more readily synthesized chemically, and then an enzyme is used for a specific, stereoselective step.

2'-Deoxyribose 1-Phosphate (dRP) Production: A manufacturing method for 2'-deoxynucleosides has been developed using a chemo-enzymatic process. This involves the chemical synthesis of 2'-deoxyribose 1-phosphate, followed by enzymatic conversions of dRP into various 2'-deoxynucleosides like deoxyadenosine, deoxyguanosine, and deoxycytidine. This strategy has demonstrated applicability for large-scale preparation nih.gov.

α-D-Pentofuranose-1-phosphates: Chemoenzymatic synthesis routes have been developed for α-D-pentofuranose-1-phosphates using thermostable pyrimidine nucleoside phosphorylases. These methods can achieve gram-scale access to the final materials, with anomeric integrity confirmed by multinuclear NMR. The ability to effectively perform phosphorolytic anomeric cleavage was found to be strongly dependent on the 2-position ring substituent tandfonline.com.

High-Throughput Screening Strategies for Identifying Modulators of this compound Metabolizing Enzymes

High-throughput screening (HTS) is a powerful methodology for rapidly identifying chemical compounds that modulate the activity of enzymes involved in this compound metabolism. This is crucial for drug discovery efforts, especially for developing inhibitors or activators that can target specific metabolic pathways.

Principles of HTS: HTS typically involves screening large libraries of small molecules (hundreds of thousands) against a target enzyme using automated biochemical or binding assays researchgate.net. The goal is to identify "hits" that can then be optimized into lead compounds. For enzymes, this often means measuring changes in substrate consumption or product formation in the presence of various compounds bpsbioscience.com.

Application to R1P-Metabolizing Enzymes: Enzymes that produce or consume this compound, such as nucleoside phosphorylases (PNPs, PyNPs), phosphoribomutases, or other enzymes in the pentose phosphate pathway, are potential targets for HTS campaigns. Modulators of these enzymes could have therapeutic applications, for example, in antiviral or anticancer therapies where nucleoside metabolism is a key target.

Enzyme Activity Assays: HTS assays are often designed as continuous or endpoint spectrophotometric assays, similar to those used for kinetic characterization, but adapted for high-throughput formats (e.g., 96-well or 384-well plates) thermofisher.compeerj.com. The detection of a colored or fluorescent product, or a change in absorbance, allows for rapid assessment of enzyme activity in the presence of potential modulators.

Identification of Inhibitors: HTS has been successfully used to identify inhibitors of various enzymes, including those in biosynthetic pathways. For instance, HTS approaches have identified inhibitors against enzymes in the riboflavin (B1680620) biosynthetic pathway, with some showing potent antimicrobial activity nih.gov. While not directly for R1P-metabolizing enzymes in the provided snippets, the methodology is directly transferable. The identification of allosteric competitive inhibitors for glucose-1-phosphate thymidylyltransferase (RmlA), an enzyme involved in a different sugar phosphate pathway, demonstrates the power of HTS combined with structural biology for finding modulators that bind at sites remote from the active site acs.org.

Challenges and Future Directions: While HTS is efficient, identifying specific and potent modulators for R1P-related enzymes can be challenging due to factors like assay interference or the need for complex coupled assays. Future directions include integrating HTS with fragment-based lead discovery (FBLD) and computational screening, as well as developing more physiologically relevant assays using cell-based systems to identify modulators that are effective in a cellular context.

Q & A

Q. What enzymatic methods are commonly employed to synthesize ribose-1-phosphate in vitro, and how are reaction conditions optimized?

Rib1P is typically synthesized via nucleoside phosphorylase (PNP)-catalyzed phosphorolysis of nucleosides (e.g., inosine or guanosine) in the presence of inorganic phosphate (Pi). The reaction equilibrium favors nucleoside synthesis, so excess Pi (≥10 mM) is required to drive Rib1P formation . Reaction optimization involves pH control (7.5–8.5), temperature (25–37°C), and monitoring via UV spectroscopy (absorbance shifts at 360 nm for purine base release) . For higher yields, coupled enzyme systems (e.g., adenylate kinase or pyruvate kinase) regenerate ATP to maintain Pi availability .

Q. How is this compound quantified in metabolic flux studies, and what analytical challenges arise?

Rib1P quantification often employs coupled enzymatic assays (e.g., phosphopentomutase converting Rib1P to ribose-5-phosphate, followed by NADH-dependent spectrophotometry) . High-performance anion-exchange chromatography (HPAEC) with pulsed amperometric detection is preferred for direct measurement but requires rapid sample quenching (e.g., perchloric acid) to prevent Rib1P degradation . Key challenges include its instability at neutral pH (half-life <30 min at 25°C) and interference from phosphorylated sugars (e.g., ribulose-5-phosphate) .

Q. What role does this compound play in nucleotide salvage pathways, and how is its cellular concentration regulated?

Rib1P serves as a substrate for nucleoside phosphorylases, enabling the recycling of purine bases (e.g., guanine, hypoxanthine) into nucleotides. Its levels are tightly controlled by phosphopentomutase (interconverting Rib1P and ribose-5-phosphate) and feedback inhibition by downstream metabolites (e.g., ATP, GTP) . In E. coli, adenosine salvage pathways dynamically adjust Rib1P pools to balance purine metabolism and pentose phosphate pathway activity .

Advanced Research Questions

Q. How can thermodynamic limitations in biocatalytic Rib1P synthesis be overcome to achieve near-quantitative yields?

Recent advances use deaminase-driven cascades to shift reaction equilibria. For example, guanine deaminase converts guanine (a byproduct of guanosine phosphorolysis) to xanthine, eliminating product inhibition and enabling >95% conversion of guanosine to α-Rib1P . This approach couples PNP with deaminase and xanthine oxidase, leveraging irreversible steps to bypass thermodynamic barriers . Anomerically pure α-Rib1P is isolated via anion-exchange chromatography, with yields validated by ³¹P-NMR .

Q. What structural features of this compound dictate its binding specificity in enzyme active sites, and how can this inform inhibitor design?

X-ray crystallography of Trypanosoma brucei PNP (TbPNP) reveals that Rib1P binds in a "boot-shaped" pocket, with the α-anomer stabilized by hydrogen bonds to Ser35 (phosphate-binding loop) and hydrophobic interactions with uracil . The 1-phosphate group coordinates a Ca²⁺ ion, while the ribose O2′ and O3′ form hydrogen bonds with conserved residues (e.g., His86) . Mutagenesis studies suggest that altering these interactions (e.g., S35A) disrupts substrate affinity, guiding the design of transition-state analogs for PNP inhibitors .

Q. How do contradictory reports on Rib1P’s role in AI-2 quorum sensing signaling reconcile with its metabolic functions?

In E. coli, Rib1P is implicated in LuxS-independent AI-2 synthesis via ribulose-5-phosphate isomerization . However, conflicting studies attribute AI-2 activity to spontaneous DPD cyclization products. Resolution requires isotopic tracing: incubating luxS mutants with ¹³C-adenosine confirmed Rib1P-derived AI-2 via LC-MS detection of labeled furanones . These findings highlight Rib1P’s dual role in metabolism and signaling, contingent on strain-specific pathway redundancy.

Q. What experimental strategies resolve stereochemical instability in this compound during kinetic studies?

Rib1P undergoes rapid anomerization (α ↔ β) in aqueous solution, complicating kinetic analyses of enzyme stereospecificity. Strategies include:

  • Low-temperature crystallography (e.g., 100 K) to trap α-Rib1P in enzyme complexes .
  • Anomer-specific assays : Using α- or β-anomerically locked analogs (e.g., 2′-deoxy-2′-fluorothis compound) .
  • Stopped-flow kinetics with rapid mixing (≤5 ms) to monitor initial binding events before anomerization .

Methodological Considerations

Q. How are phosphoribomutase activity assays optimized to distinguish Rib1P isomerization from phosphatase interference?

Phosphoribomutase activity is assayed by coupling Rib1P conversion to ribose-5-phosphate (R5P) with transketolase and spectrophotometric NADH detection . To suppress phosphatases, assays include phosphatase inhibitors (e.g., sodium orthovanadate) and use purified enzymes with minimal contaminant activity . Control reactions without transketolase confirm the absence of non-specific phosphate release .

Q. What computational models predict this compound stability in novel buffer systems?

Density functional theory (DFT) simulations model Rib1P degradation pathways, identifying pH-dependent hydrolysis mechanisms. Molecular dynamics (MD) simulations predict stabilization in zwitterionic buffers (e.g., HEPES) via electrostatic interactions with the phosphate group . Experimental validation uses ³¹P-NMR to track degradation rates under simulated conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported Rib1P kinetic parameters across homologs (e.g., human vs. microbial PNPs)?

Variability arises from assay conditions (e.g., phosphate concentration, temperature) and enzyme isoforms. Standardization protocols include:

  • Unified buffer systems (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA).
  • Substrate saturation curves to determine Kₘ and Vₘₐₓ under identical conditions .
  • Structural alignment (e.g., using PyMOL) to identify active-site variations impacting substrate affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.